1-(2-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidin-2-One Moiety: This step may involve the reaction of the benzodiazole intermediate with a pyrrolidinone derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYPHENYL)-4-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Lacks the methyl group on the benzodiazole ring.
1-(2-HYDROXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Has a hydroxyl group instead of a methoxy group.
Uniqueness
1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to the specific substitution pattern on the benzodiazole and pyrrolidinone rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-8-14-15(9-12)21-19(20-14)13-10-18(23)22(11-13)16-5-3-4-6-17(16)24-2/h3-9,13H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
FZUNXNHTWAMGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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